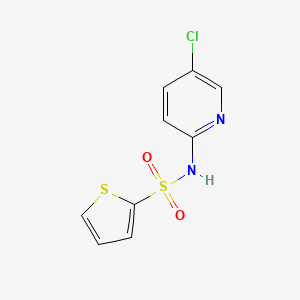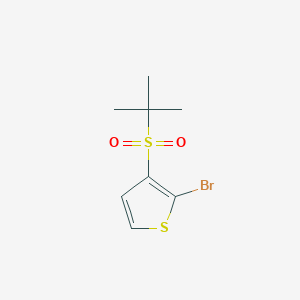![molecular formula C15H18N6OS B5541175 (1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)
(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C15H18N6OS and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.12628039 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Research has developed methods for the synthesis of various heterocyclic compounds, including those involving pyrazole, thiazole, and diazabicyclo nonane structures. These synthesis techniques often employ reductive cyclization, Mannich reactions, and the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) for the efficient construction of complex molecules under environmentally friendly conditions (Puchnin et al., 2012), (Tahmassebi et al., 2011).
Characterization of Heterocyclic Compounds
The characterization of these compounds often involves detailed spectroscopic analysis, including IR, NMR, and mass spectrometry, to elucidate their structures and properties. The synthesis of surfactants incorporating the 1,3,4-thiadiazole moiety, demonstrating significant antibacterial and antifungal activities, showcases the potential of these compounds in various applications (Amine et al., 2012).
Potential Applications
Biological Activities
Many heterocyclic compounds, including those with thiazole and pyrazoline structures, exhibit diverse biological activities. This has prompted research into their potential as antimicrobial and anticancer agents. Some synthesized compounds have shown high activity against specific cancer cell lines, indicating their potential in drug development (Gomha et al., 2017).
Antiviral Activities
Research into the antiviral activities of heterocyclic compounds has led to the discovery of compounds with promising effects against viruses like HSV1 and HAV-MBB. This highlights the potential of these molecules in the development of new antiviral therapies (Attaby et al., 2006).
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-10-14(23-19-18-10)15(22)21-8-11-2-3-12(21)9-20(7-11)13-6-16-4-5-17-13/h4-6,11-12H,2-3,7-9H2,1H3/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRADTQZZPKKQPP-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC3CCC2CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541099.png)
![2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B5541114.png)
![1-[(2R)-tetrahydrofuran-2-ylcarbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5541120.png)

![methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)
![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)
![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)
